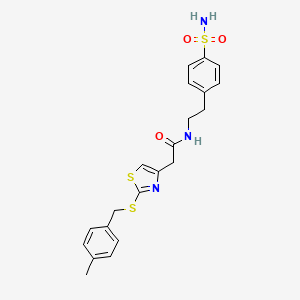

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide

Description

2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a thiazole-based acetamide derivative featuring a 4-methylbenzylthio substituent on the thiazole ring and a 4-sulfamoylphenethyl group linked via an acetamide bridge. The compound’s structure combines a sulfonamide moiety, known for enhancing solubility and bioactivity, with a thioether-linked aromatic group that may influence lipophilicity and target binding.

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S3/c1-15-2-4-17(5-3-15)13-28-21-24-18(14-29-21)12-20(25)23-11-10-16-6-8-19(9-7-16)30(22,26)27/h2-9,14H,10-13H2,1H3,(H,23,25)(H2,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEXTMZRKFDHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant studies.

- Molecular Formula : C21H22N2O2S2

- Molecular Weight : 398.54 g/mol

- IUPAC Name : N-(2-methoxy-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfamoyl phenethyl acetamide. The structure can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a related class of thiazole compounds was synthesized and evaluated for their anticancer activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results demonstrated that these compounds could induce apoptosis in cancer cells, primarily through the activation of caspase pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6f | A549 | 15.3 | Caspase activation |

| 6g | C6 | 12.8 | DNA synthesis inhibition |

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. A study evaluated the antimicrobial activity of various thiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting potential applications in treating bacterial infections .

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 6f | E. coli | 18 |

| 6g | S. aureus | 20 |

The biological activity of This compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of DNA Synthesis : It interferes with the DNA synthesis process in rapidly dividing cells, which is crucial for cancer proliferation.

- Antibacterial Effects : The thiazole moiety contributes to the disruption of bacterial cell wall synthesis.

Case Studies

- Anticancer Study : A study published in PubMed evaluated a series of thiazole derivatives, including the target compound, demonstrating significant cytotoxicity against A549 cells with an IC50 value lower than many existing chemotherapeutics .

- Antimicrobial Evaluation : Another research highlighted the effectiveness of thiazole derivatives against various pathogens, showcasing their potential as new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Sulfonamide vs. Sulfonyl Groups: The target compound’s 4-sulfamoylphenethyl group (R–SO₂NH₂) contrasts with sulfonyl-containing analogs (e.g., compounds in with R–SO₂–Ar).

Thioether Linkage: The 4-methylbenzylthio group on the thiazole ring is distinct from halogenated (e.g., bromophenyl in ) or oxygen-linked (e.g., phenoxy in ) analogs. Thioethers may confer greater metabolic stability compared to ethers, though this requires experimental validation .

Aromatic Substitution : The 4-methylbenzyl group introduces steric bulk and lipophilicity, contrasting with smaller substituents (e.g., methyl or halogens in ). This could modulate membrane permeability or off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.